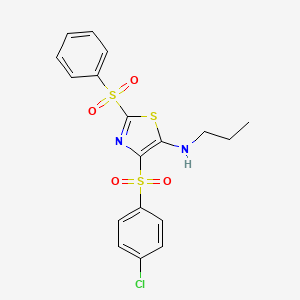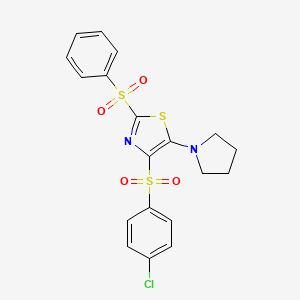
2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine, also known as BCPT, is a thiazole derivative that is used in the synthesis of drugs and other compounds. It is a versatile building block for the design of new molecules with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. BCPT has been studied extensively in recent years due to its unique structure, which allows it to be used as a scaffold for the synthesis of various molecules.
Aplicaciones Científicas De Investigación
2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine has been used in a variety of scientific research applications, including the synthesis of novel drugs, the synthesis of organic compounds, and the study of enzyme inhibition. It has been used in the synthesis of novel drugs, such as anti-cancer agents, antimalarial drugs, and antiviral drugs. It has also been used in the synthesis of organic compounds, such as polymers, dyes, and pigments. In addition, 2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine has been used to study the inhibition of enzymes, such as proteases and phosphatases.
Mecanismo De Acción
2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine is a thiazole derivative that acts as a proton donor, which allows it to interact with the active site of enzymes. It is believed to bind to the active site of enzymes, which prevents them from binding to their substrates and thus inhibits their activity. 2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine has also been shown to interact with receptors, such as the serotonin receptor, which may explain its effects on certain biochemical pathways.
Biochemical and Physiological Effects
2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, which can lead to a variety of physiological effects. It has also been shown to interact with receptors, such as the serotonin receptor, which can lead to changes in the levels of certain neurotransmitters. In addition, 2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine has been shown to have anti-cancer, antimalarial, and antiviral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine has several advantages for use in lab experiments. It is a versatile building block that can be used to synthesize a variety of compounds. It is also a relatively inexpensive and readily available compound. In addition, its structure allows it to interact with the active site of enzymes and receptors, which makes it useful for studying enzyme inhibition and receptor binding. However, there are also some limitations to using 2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine in lab experiments. It is a relatively unstable compound and is easily oxidized, which can lead to the formation of unwanted byproducts. In addition, it is a relatively weak base, which can make it difficult to use in certain reactions.
Direcciones Futuras
2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine has a wide range of potential applications, and there are many future directions that can be explored. For example, it can be used to synthesize novel drugs, such as anti-cancer agents, antimalarial drugs, and antiviral drugs. In addition, it can be used to study the inhibition of enzymes, such as proteases and phosphatases, and to study the interaction of receptors, such as the serotonin receptor. Furthermore, it can be used to synthesize organic compounds, such as polymers, dyes, and pigments. Finally, it can be used to develop new methods for the synthesis of compounds, such as novel catalysts and reaction conditions.
Métodos De Síntesis
2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine is synthesized by the reaction of 4-chlorobenzenesulfonyl chloride and 2-benzenesulfonyl-N-propyl-1,3-thiazol-5-amine hydrochloride, followed by the addition of a base. The reaction is carried out in a polar solvent such as dimethylsulfoxide (DMSO) and is catalyzed by a base such as sodium hydroxide. The reaction is typically carried out at a temperature of 25-30 °C for a period of 24-48 hours. The product is then isolated by filtration and purified by recrystallization.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-4-(4-chlorophenyl)sulfonyl-N-propyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S3/c1-2-12-20-16-17(27(22,23)15-10-8-13(19)9-11-15)21-18(26-16)28(24,25)14-6-4-3-5-7-14/h3-11,20H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVGUXDQQCMXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(N=C(S1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)sulfonyl)-2-(phenylsulfonyl)-N-propylthiazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523393.png)
![4-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523396.png)
![3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523398.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523400.png)
![4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523411.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6523428.png)
![3-(4-methoxybenzoyl)-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine](/img/structure/B6523437.png)

![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)
![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523459.png)

![1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6523475.png)
![5-(morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523486.png)
![5-{[(4-methylphenyl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523487.png)